(5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide
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Overview
Description
(5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide is a chemical compound with the molecular formula C4H7BrN4·2HBr It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Bromination: The methyl group on the triazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated triazole is then reacted with an amine, such as methylamine, to introduce the methanamine group.
Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination and amination steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: The methanamine group can participate in coupling reactions, such as forming amides or imines with carbonyl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Amination: Methylamine in an appropriate solvent, such as ethanol or water.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thioether derivative, while amination with a different amine could produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers explore its derivatives for potential therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets, such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,4-triazol-3-yl)methanamine: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-1-methyl-1,2,4-triazole: Similar structure but without the methanamine group, leading to different chemical properties and applications.
Uniqueness
The presence of both the bromine atom and the methanamine group in (5-Bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide makes it unique. The bromine atom provides a site for further functionalization, while the methanamine group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
This compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(5-bromo-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.2BrH/c1-9-3(2-6)7-8-4(9)5;;/h2,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMQLOCMXFUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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